molecular formula C13H12O2 B108095 (3-Phenoxyphenyl)methanol CAS No. 13826-35-2

(3-Phenoxyphenyl)methanol

Cat. No. B108095
CAS RN: 13826-35-2
M. Wt: 200.23 g/mol
InChI Key: KGANAERDZBAECK-UHFFFAOYSA-N
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Patent
US04299972

Procedure details

A process according to claim 1 for the preparation of 3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate], which comprises reacting 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid with dimethylchloromethylydene-ammonium chloride and further reacting dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride obtained with 3-phenoxybenzyl alcohol in the presence of said organic base.
Name
3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethylchloromethylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:24]=[CH:25][CH:26]=1)[CH2:11]C1(C([O-])=O)C(C=C(Cl)Cl)C1(C)C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC(Cl)=CC1C(C(O)=[O:34])C1(C)C>>[O:1]([C:8]1[CH:9]=[C:10]([CH:24]=[CH:25][CH:26]=1)[CH2:11][OH:34])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-phenoxybenzyl-[3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate]
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CC2(C(C2C=C(Cl)Cl)(C)C)C(=O)[O-])C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC1C(C1C(=O)O)(C)C)Cl
Step Three
Name
dimethylchloromethylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dimethyl-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyloxy]-methylydene-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.